molecular formula C22H32N2O2 B14002230 N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide CAS No. 34668-23-0

N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide

Cat. No.: B14002230
CAS No.: 34668-23-0
M. Wt: 356.5 g/mol
InChI Key: HOAWBXFLPWAFLR-UHFFFAOYSA-N
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Description

N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide is a chemical compound with the molecular formula C22H32N2O2 It is known for its unique structure, which includes two cyclohexyl rings and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide typically involves the reaction of 4-(2-acetamidocyclohexyl)phenylcyclohexylamine with acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide stands out due to its unique structure, which includes two cyclohexyl rings and an acetamide group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

34668-23-0

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide

InChI

InChI=1S/C22H32N2O2/c1-15(25)23-21-9-5-3-7-19(21)17-11-13-18(14-12-17)20-8-4-6-10-22(20)24-16(2)26/h11-14,19-22H,3-10H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

HOAWBXFLPWAFLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCCC1C2=CC=C(C=C2)C3CCCCC3NC(=O)C

Origin of Product

United States

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